
Teopranitol
Descripción general
Descripción
Teopranitol, also known as KC-046, is a coronary vasodilator with a rather selective venous dilatation . It is used for the study of acute myocardial ischemia . The CAS number of Teopranitol is 81792-35-0 .
Molecular Structure Analysis
The molecular weight of Teopranitol is 410.38 and its molecular formula is C16H22N6O7 . The SMILES representation of its structure is [O-]N+C@([H])[C@@]1([H])[C@H]2NCCCN3C4=C(N(C(N(C4=O)C)=O)C)N=C3)=O .Physical And Chemical Properties Analysis
Teopranitol has a molecular weight of 410.38 and a molecular formula of C16H22N6O7 . The exact physical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Aplicaciones Científicas De Investigación
Cardiovascular Research
Teopranitol has been studied for its potential benefits in cardiovascular health, particularly in the context of acute myocardial ischemia. Research has shown that teopranitol can attenuate ST-segment elevation, a marker of myocardial injury, in animal models of myocardial ischemia, suggesting a protective effect on heart tissue. Furthermore, it has been observed to reduce the loss of creatine phosphokinase-specific activity from ischemic myocardium, indicating improved preservation of myocardial tissue. This suggests that teopranitol might have significant protective effects in acute myocardial ischemia that are independent of systemic hemodynamic changes (Thiemermann, Smith, & Schrör, 1986).
Blood Volume Distribution in Coronary Patients
Teopranitol has been investigated for its effects on blood volume distribution in patients with coronary heart disease. A study using scintigraphic measurements found that teopranitol administration led to a significant shift of blood volume from the thoracic region to the abdomen and legs, thereby decreasing the preload of the left ventricle. This suggests that clinical improvements in patients with coronary heart disease treated with teopranitol may be due to alterations in blood volume distribution (Engberding, Tschakert, Bender, & Rübe, 1984).
Role in Stimulation of Coronary Vascular PGI2
Studies have also focused on teopranitol's role in stimulating the release of prostacyclin (PGI2)-like antiplatelet activity from isolated bovine coronary arteries and veins. This release was significantly increased in the presence of teopranitol, indicating that it may have a beneficial effect on coronary vascular health by promoting antiplatelet activity. The research suggests that this effect is obtained at therapeutic concentrations and might explain the antiplatelet actions of organic nitrates like teopranitol in vitro and ex vivo (Schrör, Ahland, Weiss, & König, 1988).
Influence on Endothelial Function
Teopranitol's effects on endothelial function have also been a subject of research. It was found that endothelial cells influence the vasodilator effects of teopranitol in isolated arterial segments. This suggests that endothelium-derived relaxant factors may play a role in modulating the arterial vasodilation induced by teopranitol and other nitrocompounds (Pohl & Busse, 1987).
Mecanismo De Acción
Propiedades
IUPAC Name |
[(3S,3aR,6S,6aS)-3-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O7/c1-19-14-11(15(23)20(2)16(19)24)21(8-18-14)5-3-4-17-9-6-27-13-10(29-22(25)26)7-28-12(9)13/h8-10,12-13,17H,3-7H2,1-2H3/t9-,10-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEGRRHNMFDROI-YRRQLQLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNC3COC4C3OCC4O[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN[C@H]3CO[C@H]4[C@@H]3OC[C@@H]4O[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Teopranitol | |
CAS RN |
81792-35-0 | |
| Record name | Teopranitol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081792350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEOPRANITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631R1KON85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-cyano-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1231295.png)
![2-[(1-Methyl-3-indolyl)thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1231296.png)


![(1R,2R,6S,7S,8R,10S,11S,12R,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-trideca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1231301.png)

